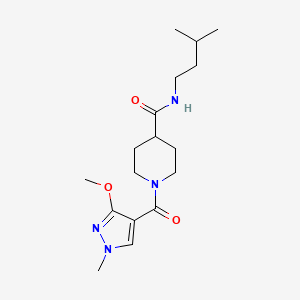![molecular formula C16H15N5OS B6587670 2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide CAS No. 1226447-12-6](/img/structure/B6587670.png)
2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is a small molecule that has been extensively studied in the scientific community due to its wide range of applications. This molecule has been found to have various biological and physiological effects, and has been studied for its potential to be used in a variety of laboratory experiments.
科学研究应用
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been studied for its potential as an antimicrobial agent, as well as for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential to be used in the treatment of neurological disorders, and for its potential to be used in the development of new drugs.
作用机制
The mechanism of action of 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to interact with certain proteins in the body in order to produce its various effects. Specifically, it has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It is also believed to interact with other proteins that are involved in the regulation of cell growth, which may explain its potential as an antimicrobial agent and cancer inhibitor.
Biochemical and Physiological Effects
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain types of cancer cells, and has been found to have antimicrobial effects. It has also been found to have anti-inflammatory and antioxidant effects, and to have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective option for researchers. Additionally, it has been found to have a variety of effects in laboratory studies, which makes it an attractive option for a wide range of experiments. However, there are some limitations to using this molecule in laboratory experiments. For example, it has been found to have a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
Future research on 2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide could focus on its potential applications in the treatment of other diseases and disorders. Additionally, further research could be done to better understand its mechanism of action, as well as to improve its synthesis method for greater cost-effectiveness. Additionally, further research could be done to explore its potential as an antimicrobial agent, as well as to explore its potential for use in other laboratory experiments.
合成方法
2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide can be synthesized using a variety of methods. One of the most common methods is through a condensation reaction between 4-methylpyridine and 1,3-thiazol-4-yl acetamide. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and yields the desired molecule. Other methods of synthesis include the use of anhydrous ammonia and a Grignard reaction.
属性
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11-4-6-18-14(7-11)21-16-20-13(10-23-16)8-15(22)19-12-3-2-5-17-9-12/h2-7,9-10H,8H2,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOGUIPSHTZMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(pyridin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-oxo-2-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethyl)-1H-indole-3-carboxamide](/img/structure/B6587598.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587629.png)
![N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B6587630.png)
![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)
![2-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]butanamide](/img/structure/B6587650.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B6587653.png)
![4-{4-[(benzyloxy)methyl]piperidine-1-carbonyl}-1-methanesulfonylpiperidine](/img/structure/B6587655.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587664.png)
![4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide](/img/structure/B6587683.png)
![methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate](/img/structure/B6587687.png)
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6587692.png)
